2,3-Diiodo-6-(trifluoromethyl)pyridine
Overview
Description
2,3-Diiodo-6-(trifluoromethyl)pyridine: is a halogenated heterocyclic compound with the molecular formula C6H2F3I2N . It is characterized by the presence of two iodine atoms and a trifluoromethyl group attached to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diiodo-6-(trifluoromethyl)pyridine typically involves the halogenation of a pyridine derivative. One common method is the iodination of 2,6-dichloro-3-(trifluoromethyl)pyridine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction parameters and improve yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2,3-Diiodo-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Typical reagents include sodium amide, thiourea, or sodium alkoxide. Reactions are often carried out in polar solvents like dimethyl sulfoxide or ethanol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products can include 2,3-diamino-6-(trifluoromethyl)pyridine, 2,3-dithio-6-(trifluoromethyl)pyridine, or 2,3-dialkoxy-6-(trifluoromethyl)pyridine.
Oxidation and Reduction Products: Various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
Chemistry: 2,3-Diiodo-6-(trifluoromethyl)pyridine is used as a building block in organic synthesis. Its halogenated structure makes it a versatile intermediate for the preparation of more complex molecules .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its unique structure may impart desirable biological activities, such as antimicrobial or anticancer properties .
Industry: The compound is used in the development of agrochemicals and functional materials. Its trifluoromethyl group can enhance the stability and bioavailability of active ingredients in pesticides and pharmaceuticals .
Mechanism of Action
The mechanism of action of 2,3-Diiodo-6-(trifluoromethyl)pyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of iodine and trifluoromethyl groups can influence the compound’s lipophilicity and electronic properties, affecting its binding affinity and selectivity .
Comparison with Similar Compounds
- 2,3-Diiodo-5-(trifluoromethyl)pyridine
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
- 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine
Comparison: 2,3-Diiodo-6-(trifluoromethyl)pyridine is unique due to the specific positioning of its iodine atoms and trifluoromethyl group. This configuration can result in different reactivity and biological activity compared to its analogs. For example, the presence of iodine atoms can enhance the compound’s ability to participate in halogen bonding, which may be beneficial in drug design .
Properties
IUPAC Name |
2,3-diiodo-6-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F3I2N/c7-6(8,9)4-2-1-3(10)5(11)12-4/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSXCJWUXZHLGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1I)I)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F3I2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901283080 | |
Record name | 2,3-Diiodo-6-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901283080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227599-57-6 | |
Record name | 2,3-Diiodo-6-(trifluoromethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227599-57-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Diiodo-6-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901283080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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